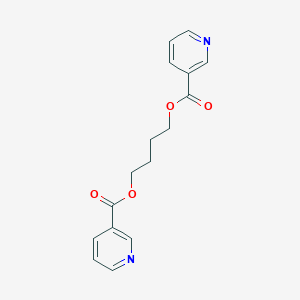
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as PBPC and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry, where it is used as a building block for the synthesis of various compounds. PBPC has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. Additionally, PBPC has been used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The exact mechanism of action of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is not fully understood. However, it has been reported to interact with various biological targets, such as enzymes and receptors. PBPC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PBPC has also been reported to interact with certain receptors, such as the nicotinic acetylcholine receptor.
Biochemische Und Physiologische Effekte
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been reported to have various biochemical and physiological effects. PBPC has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions. PBPC has also been reported to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases. Additionally, PBPC has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate in lab experiments is its high purity and quality. PBPC has been synthesized using various methods, which have been reported to yield high-quality PBPC. Additionally, PBPC has been shown to have various potential applications in scientific research. However, one of the limitations of using PBPC in lab experiments is its cost. PBPC is a relatively expensive compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate. One potential direction is the further exploration of its potential therapeutic properties. PBPC has been shown to have potential therapeutic properties in the treatment of various diseases, such as neurodegenerative diseases and inflammatory conditions. Another potential direction is the development of new materials, such as polymers and coatings, using PBPC as a building block. Additionally, the development of new synthesis methods for PBPC may lead to improved yields and lower costs.
In conclusion, 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. PBPC has been synthesized using various methods and has been shown to have potential therapeutic properties, as well as applications in the development of new materials. Further research and development of PBPC may lead to new discoveries and innovations in various fields of study.
Synthesemethoden
The synthesis of 4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate has been achieved using various methods. One of the most commonly used methods is the reaction between 4-pyridinecarboxylic acid and 4-(bromomethyl)butyl pyridine-3-carboxylate in the presence of a base. Another method involves the reaction between 4-pyridinecarboxylic acid and 4-(chloromethyl)butyl pyridine-3-carboxylate in the presence of a base and a solvent. These methods have been reported to yield high purity and high-quality PBPC.
Eigenschaften
CAS-Nummer |
101952-76-5 |
|---|---|
Produktname |
4-(Pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
4-(pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-5-3-7-17-11-13)21-9-1-2-10-22-16(20)14-6-4-8-18-12-14/h3-8,11-12H,1-2,9-10H2 |
InChI-Schlüssel |
PPJDCSQLKYABRQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)OCCCCOC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)OCCCCOC(=O)C2=CN=CC=C2 |
Andere CAS-Nummern |
101952-76-5 |
Synonyme |
4-(pyridine-3-carbonyloxy)butyl pyridine-3-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



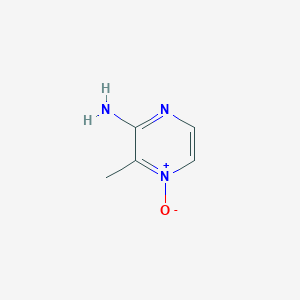
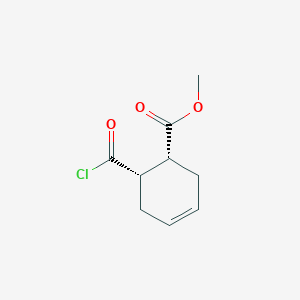
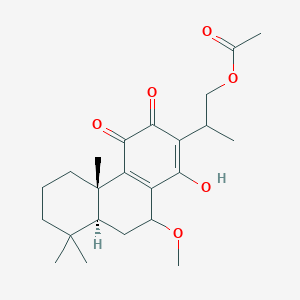
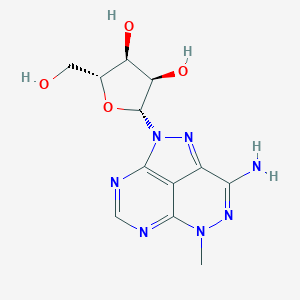
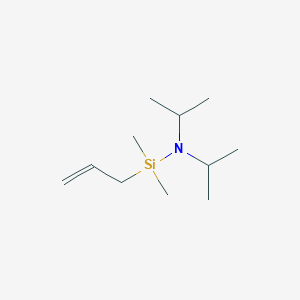
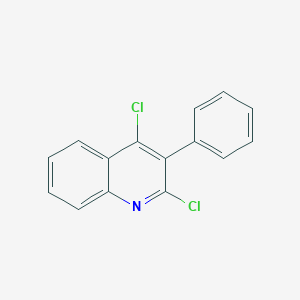
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
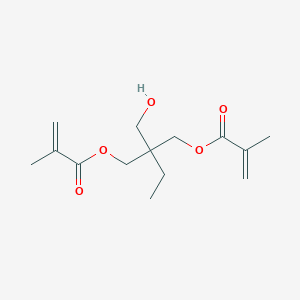
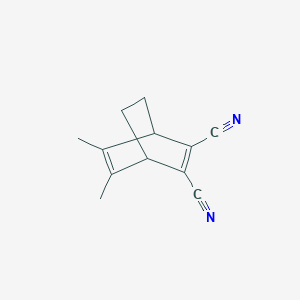
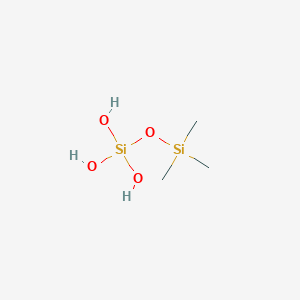
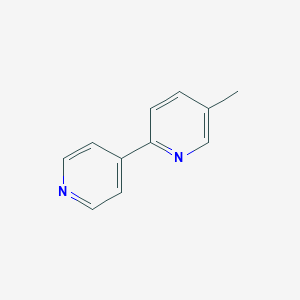
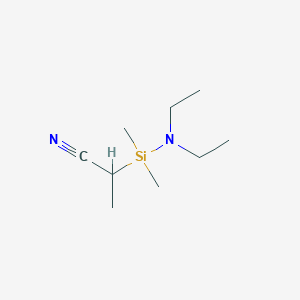

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)